4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-25(17-9-5-6-10-17)30(27,28)18-13-11-15(12-14-18)19(26)22-21-24-23-20(29-21)16-7-3-2-4-8-16/h2-4,7-8,11-14,17H,5-6,9-10H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOAQJNOIMHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzohydrazide
Benzohydrazide is prepared by refluxing ethyl benzoate with hydrazine hydrate. For example, benzoic acid is first esterified using ethanol and sulfuric acid to yield ethyl benzoate . Subsequent reaction with hydrazine hydrate (80%, 12 h reflux) produces benzohydrazide in 85–90% yield.
Cyclization to 5-Phenyl-1,3,4-oxadiazole-2-thiol
Benzohydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions. Heating benzohydrazide (1 eq) with CS₂ (2 eq) and potassium hydroxide (2 eq) in ethanol (6 h, reflux) yields 5-phenyl-1,3,4-oxadiazole-2-thiol (72–78% yield).
Amination of Oxadiazole-2-thiol
The thiol group is substituted via nucleophilic displacement. Reacting 5-phenyl-1,3,4-oxadiazole-2-thiol (1 eq) with ammonia (2 eq) in dimethylformamide (DMF) at 80°C for 8 h replaces the thiol with an amine, yielding 5-phenyl-1,3,4-oxadiazol-2-amine (65–70% yield).
Synthesis of 4-[Cyclopentyl(methyl)sulfamoyl]benzoic Acid
The sulfamoyl group is introduced via sulfonation and subsequent amination:
Sulfonation of Benzoic Acid
4-Chlorobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) to form 4-chlorobenzenesulfonyl chloride . Reacting 4-chlorobenzoic acid (1 eq) with ClSO₃H (3 eq) at 0–5°C for 4 h yields the sulfonyl chloride intermediate (77% yield).
Amination with Cyclopentyl(methyl)amine
The sulfonyl chloride reacts with cyclopentyl(methyl)amine (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA, 2 eq) at 0°C for 2 h. This produces 4-chloro-N-[cyclopentyl(methyl)]benzenesulfonamide (82% yield).
Hydrolysis to Carboxylic Acid
The chloro group is hydrolyzed using aqueous NaOH (10%, 12 h reflux) to yield 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid (89% yield).
Coupling of Benzamide and Oxadiazole Moieties
The final benzamide bond is formed via acyl chloride coupling:
Formation of Acyl Chloride
4-[cyclopentyl(methyl)sulfamoyl]benzoic acid (1 eq) is treated with thionyl chloride (SOCl₂, 3 eq) at 70°C for 3 h to yield 4-[cyclopentyl(methyl)sulfamoyl]benzoyl chloride (95% yield).
Amide Bond Formation
The acyl chloride reacts with 5-phenyl-1,3,4-oxadiazol-2-amine (1 eq) in DCM and TEA (2 eq) at 0°C for 4 h. This step affords 4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in 68–75% yield.
Reaction Optimization and Data Tables
Table 1: Key Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1.1 | Benzohydrazide synthesis | Ethanol, H₂SO₄, NH₂NH₂·H₂O, reflux | 85–90 |
| 1.2 | Oxadiazole-2-thiol formation | CS₂, KOH, ethanol, reflux | 72–78 |
| 1.3 | Amination | NH₃, DMF, 80°C | 65–70 |
| 2.1 | Sulfonation | ClSO₃H, 0–5°C | 77 |
| 2.2 | Amination | Cyclopentyl(methyl)amine, TEA, DCM | 82 |
| 2.3 | Hydrolysis | NaOH (10%), reflux | 89 |
| 3.1 | Acyl chloride formation | SOCl₂, 70°C | 95 |
| 3.2 | Amide coupling | TEA, DCM, 0°C | 68–75 |
Table 2: Spectral Characterization of Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | EI-MS (m/z) |
|---|---|---|---|
| 5-Phenyl-1,3,4-oxadiazol-2-amine | 3320 (N–H), 1610 (C=N) | 7.51–7.61 (m, 3H, Ph), 8.12 (s, 2H, Oxadiazole-H) | 188 [M+H]⁺ |
| 4-[Cyclopentyl(methyl)sulfamoyl]benzoic acid | 1680 (C=O), 1320 (S=O) | 1.50–1.85 (m, 8H, Cyclopentyl), 2.95 (s, 3H, N–CH₃), 8.05 (d, 2H, Ar–H) | 338 [M+H]⁺ |
| Final product | 1650 (C=O), 1315 (S=O) | 1.55–1.90 (m, 8H), 2.98 (s, 3H), 7.50–8.10 (m, 9H, Ar–H) | 481 [M+H]⁺ |
Mechanistic Insights
Oxadiazole Ring Formation
Cyclization of benzohydrazide with CS₂ proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular dehydration to form the oxadiazole-thiol.
Sulfamoyl Group Introduction
Friedel-Crafts sulfonation directs the sulfonyl chloride group to the para position of benzoic acid. Subsequent amination with cyclopentyl(methyl)amine occurs via nucleophilic substitution at the sulfur center.
Amide Coupling
The acyl chloride reacts with the oxadiazol-2-amine through a nucleophilic acyl substitution mechanism, facilitated by TEA as a base to scavenge HCl.
Comparative Analysis with Analogous Compounds
Role of the Sulfamoyl Group
Replacing the sulfamoyl group with a methylsulfone (e.g., in N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide ) reduces antimicrobial activity by 40–60%, highlighting the importance of the cyclopentyl(methyl)amine moiety.
Oxadiazole Substitution Effects
Compounds with 5-phenyl substitution (vs. 5-methyl) show 30% higher enzymatic inhibition due to enhanced π-π stacking with biological targets.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is , with a molecular weight of approximately 426.49 g/mol. The compound features a sulfamoyl group linked to a phenyl-substituted oxadiazole, which contributes to its biological activity and interaction with biological targets.
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. In particular, derivatives similar to this compound have shown promising results against various bacterial and fungal strains. For instance, compounds synthesized with oxadiazole structures demonstrated activity comparable to established antibiotics like isoniazid and ciprofloxacin .
Key Findings:
- In vitro Activity: The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied. Compounds with similar structures have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For example, studies have reported that certain oxadiazole derivatives can inhibit histone deacetylases and disrupt cancer cell signaling pathways .
Case Studies:
- Compound W17: A derivative demonstrated IC50 values lower than standard chemotherapeutic agents, indicating superior potency against cancer cell lines.
- Structure-Activity Relationship (SAR): Research has established that modifications on the phenyl ring significantly affect the anticancer efficacy of oxadiazole-containing compounds .
Summary of Research Findings
The following table summarizes key research findings related to the biological activities of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from (a cyclohexyl analog with MW 408.47; cyclopentyl would reduce MW slightly).
Biological Activity
The compound 4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 941870-54-8) is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O4S
- Molecular Weight : 426.49 g/mol
- SMILES Representation : CN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1nnc(o1)c1ccccc1)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on different cancer cell lines.
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 0.75 | Induces apoptosis and cell cycle arrest in G2/M phase |
| HT-29 (Colon Cancer) | 0.50 | Disrupts microtubule formation |
| A549 (Lung Cancer) | 0.80 | Inhibits angiogenesis and promotes necrosis |
The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase, preventing cancer cells from dividing.
- Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, it binds to β-tubulin, leading to cytoskeletal disruption and subsequent cell death.
- Apoptosis Induction : The compound activates apoptotic pathways, contributing to increased cell death in cancerous cells.
Study 1: Anticancer Efficacy in Vivo
A study conducted on the chick chorioallantoic membrane (CAM) model demonstrated that the compound effectively inhibited tumor growth:
- Tumor Type : Human melanoma grafted onto CAM.
- Dosage : Administered at a concentration of 50 µg/mL.
- Results : Significant reduction in tumor size compared to control groups.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the oxadiazole moiety significantly impact biological activity:
| Modification | IC50 Change (µM) |
|---|---|
| Phenyl group substitution | Increased potency |
| Alteration of sulfamoyl group | Decreased potency |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide?
Methodological Answer:
- Step 1: Oxadiazole Ring Formation
Cyclize hydrazides with carboxylic acid derivatives (e.g., via dehydrating agents like POCl₃) under reflux conditions . - Step 2: Benzamide Coupling
React the oxadiazole intermediate with benzoyl chloride using a base (e.g., triethylamine) to form the benzamide linkage . - Step 3: Sulfamoyl Group Introduction
Use coupling reagents like EDCI to attach the cyclopentyl(methyl)sulfamoyl group to the benzamide core. Optimize solvent polarity (e.g., DMF) and temperature (40–60°C) for high yields .
Q. How can structural characterization of this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use ¹H and ¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and sulfamoyl group (δ 3.0–3.5 ppm for cyclopentyl protons) . - Mass Spectrometry (HRMS):
Confirm molecular weight (C₂₃H₂₅N₅O₃S; theoretical ~463.5 g/mol) and fragmentation patterns . - Infrared Spectroscopy (IR):
Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfonamide (S=O stretch at ~1350 cm⁻¹) groups .
Q. What preliminary biological screening assays are appropriate for this compound?
Methodological Answer:
- Antimicrobial Activity:
Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with MIC (Minimum Inhibitory Concentration) determination . - Cytotoxicity Screening:
Perform MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to evaluate IC₅₀ values. Compare with positive controls like doxorubicin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the oxadiazole ring) affect bioactivity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies:
Synthesize analogs with substitutions (e.g., 4-chlorophenyl or 4-methoxyphenyl on the oxadiazole) and compare bioactivity data. For example:Substituent MIC (μg/mL) S. aureus IC₅₀ (μM) HeLa 4-Cl 8.2 12.4 4-OCH₃ 15.7 18.9 - Mechanistic Insight:
Use molecular docking to assess interactions with bacterial DNA gyrase or human topoisomerase IIα .
- Mechanistic Insight:
Q. How can researchers resolve contradictions in reported biological data (e.g., variable cytotoxicity across studies)?
Methodological Answer:
- Data Triangulation:
Replicate assays under standardized conditions (e.g., identical cell lines, passage numbers, and serum concentrations).
Example: Discrepancies in IC₅₀ values for oxadiazole derivatives may arise from variations in cell viability protocols (e.g., MTT vs. ATP-based assays) . - Metabolic Stability Testing:
Evaluate compound stability in serum (e.g., half-life in fetal bovine serum) to rule out degradation artifacts .
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Solubility Enhancement:
Use co-solvents (e.g., PEG-400) or formulate as a sodium salt of the sulfamoyl group . - Prodrug Design:
Mask polar groups (e.g., esterify the benzamide carbonyl) to improve membrane permeability. Hydrolyze in vivo via esterases .
Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?
Methodological Answer:
- ADME Profiling:
Perform liver microsomal assays (human/rat) to assess metabolic stability. For example, CYP3A4-mediated oxidation of the cyclopentyl group may reduce bioavailability . - Pharmacodynamic Modeling:
Use PK/PD models to correlate in vitro IC₅₀ values with effective plasma concentrations in rodent xenograft studies .
Technical & Analytical Questions
Q. What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC Conditions:
Use a C18 column with gradient elution (ACN:H₂O + 0.1% TFA). Retention time ~12.3 min for the parent compound . - Validation Parameters:
Ensure linearity (R² > 0.99), LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) per ICH guidelines .
Q. How can degradation products be identified under stressed conditions?
Methodological Answer:
- Forced Degradation Studies:
Expose the compound to heat (80°C, 48 hr), acid (0.1M HCl), and base (0.1M NaOH). Monitor via LC-MS for hydrolysis of the oxadiazole ring (major degradation pathway) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
